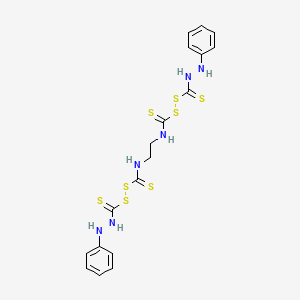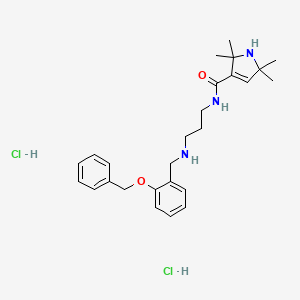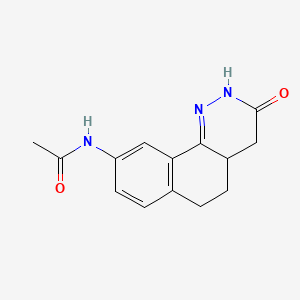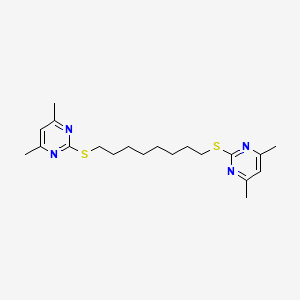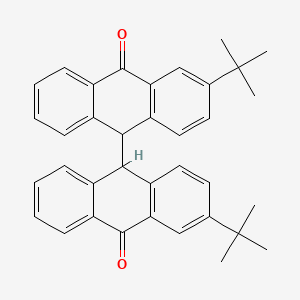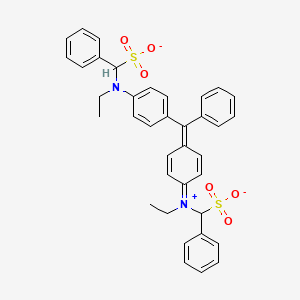
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzoyl group and a hydroxymethylphenylthio group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-hydroxymethylphenylthiol with benzoyl chloride under basic conditions to form the benzoyl intermediate.
Piperazine Substitution: The benzoyl intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to form the desired compound.
Hydrogen Maleate Formation: Finally, the compound is treated with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of benzyl-substituted piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have been studied for their biological activities.
Benzimidazole Derivatives: These compounds also feature a benzene ring fused to a nitrogen-containing heterocycle and have applications in medicinal chemistry.
Uniqueness
1-(2-(2-Hydroxymethylphenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
93288-96-1 |
|---|---|
Formule moléculaire |
C23H26N2O6S |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;[2-[2-(hydroxymethyl)phenyl]sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2O2S.C4H4O4/c1-20-10-12-21(13-11-20)19(23)16-7-3-5-9-18(16)24-17-8-4-2-6-15(17)14-22;5-3(6)1-2-4(7)8/h2-9,22H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
MOCCRNVKCYHMMK-BTJKTKAUSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3CO.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=CC=C3CO.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


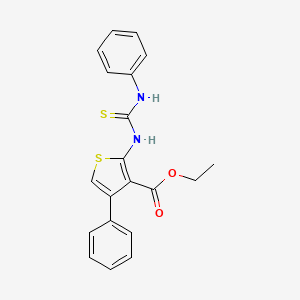
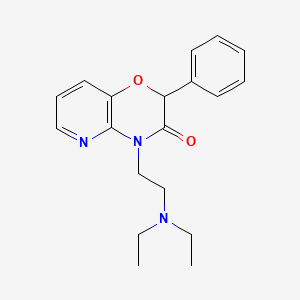
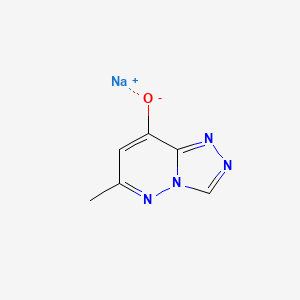


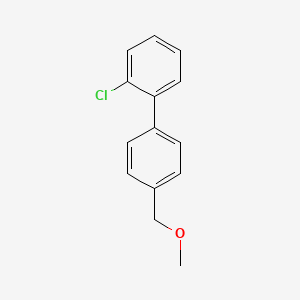
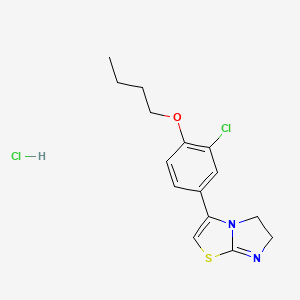
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)
